methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s known that 1,2,3-triazole compounds can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate to understand its bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could also have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-bromonicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the nicotinate ester.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
- Methyl 6-(3-nitro-1H-1,2,4-triazol-1-yl)nicotinate
- Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate
Uniqueness
Methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is unique due to the presence of the 3-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and selectivity towards specific targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-6-14(13-7)9-4-3-8(5-11-9)10(15)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXUAHFGSGSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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